![molecular formula C21H22N4O5 B2750583 N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 877641-18-4](/img/structure/B2750583.png)
N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a pyrrolidin-3-yl group, a ureido group, and a phenyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and the pyrrolidin-3-yl group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the ureido group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group could potentially influence the compound’s solubility and stability .Scientific Research Applications
Antimalarial and COVID-19 Applications
- A study explored the antimalarial activity of sulfonamide derivatives, highlighting their potential against COVID-19 through computational calculations and molecular docking. These compounds showed promising selectivity and reactivity due to the presence of structural moieties like benzo[b][1,4]oxazin-3-yl and quinoxalin-2-yl rings, indicating their potential as therapeutic agents (Fahim & Ismael, 2021).
Anticancer Activities
- Research on thiazolyl N-benzyl-substituted acetamide derivatives showcased their inhibitory activities against Src kinase, implicating their utility in cancer therapy. Specific derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting the importance of structural modifications for enhanced activity (Fallah-Tafti et al., 2011).
- Another study synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating them for various biological activities including urease inhibition. These compounds demonstrated significant activity, particularly against urease, indicating their therapeutic potential and the role of molecular docking in understanding their action mechanisms (Gull et al., 2016).
Antimicrobial Activity
- A study on the synthesis and microbial studies of new pyridine derivatives, incorporating a benzothiazole moiety, highlighted their antibacterial and antifungal activities. This underscores the versatility of such compounds in designing new antimicrobial agents and the significance of structural diversity in enhancing biological efficacy (Patel & Agravat, 2007).
Coordination Complexes and Antioxidant Activity
- The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives were explored, revealing the effect of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity, illustrating the role of molecular structure in determining biological properties (Chkirate et al., 2019).
Future Directions
properties
IUPAC Name |
N-[3-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13(26)22-14-3-2-4-15(9-14)23-21(28)24-16-10-20(27)25(12-16)17-5-6-18-19(11-17)30-8-7-29-18/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,22,26)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJEHBXOWWVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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